BenchChemオンラインストアへようこそ!

ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate

MAO-B inhibition neurodegeneration monoamine oxidase

Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate (CAS 1251562-19-2; molecular formula C₁₉H₁₇ClN₂O₃; MW 356.81 g/mol) is a fully substituted 1,2-dihydroquinoline-3-carboxylate derivative bearing a 4-benzylamino group, an 8-chloro substituent, and a 3-ethyl ester. The compound belongs to the broader 4-benzylaminoquinoline chemotype, which has been characterized as a privileged scaffold for potent and selective phosphodiesterase 5 (PDE5) inhibition, with certain analogs achieving IC₅₀ values as low as 50 pM.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.81
CAS No. 1251562-19-2
Cat. No. B2424186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate
CAS1251562-19-2
Molecular FormulaC19H17ClN2O3
Molecular Weight356.81
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H17ClN2O3/c1-2-25-19(24)15-17(21-11-12-7-4-3-5-8-12)13-9-6-10-14(20)16(13)22-18(15)23/h3-10H,2,11H2,1H3,(H2,21,22,23)
InChIKeyCVRBNGKFGHUREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(Benzylamino)-8-Chloro-2-Oxo-1H-Quinoline-3-Carboxylate (CAS 1251562-19-2): Core Scaffold Identity and Procurement Context


Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate (CAS 1251562-19-2; molecular formula C₁₉H₁₇ClN₂O₃; MW 356.81 g/mol) is a fully substituted 1,2-dihydroquinoline-3-carboxylate derivative bearing a 4-benzylamino group, an 8-chloro substituent, and a 3-ethyl ester [1]. The compound belongs to the broader 4-benzylaminoquinoline chemotype, which has been characterized as a privileged scaffold for potent and selective phosphodiesterase 5 (PDE5) inhibition, with certain analogs achieving IC₅₀ values as low as 50 pM [2]. This compound is referenced in patent literature encompassing substituted quinolone carboxylic acids and 4-benzylaminoquinolines for therapeutic applications [3].

Why Ethyl 4-(Benzylamino)-8-Chloro-2-Oxo-1H-Quinoline-3-Carboxylate Cannot Be Casually Substituted by In-Class Analogs


The 4-benzylamino-2-oxoquinoline-3-carboxylate scaffold presents three independently tunable pharmacophoric features—the C4 amine substituent, the C8 halogen, and the C3 ester—each of which has been shown to exert non-redundant effects on target potency, isoform selectivity, and physicochemical properties within this chemotype [1]. Published structure-activity relationship (SAR) data for 4-benzylaminoquinolines demonstrate that C8 substitution directly modulates PDE5 potency and isozyme selectivity, while the C3 ester influences solubility, metabolic stability, and synthetic tractability [1]. Consequently, exchanging the 4-benzylamino group for a 4-hydroxy group, replacing the 8-chloro with hydrogen or another halogen, or swapping the ethyl ester for a methyl ester would yield a compound with a fundamentally different activity and selectivity profile, making generic substitution scientifically unsound without targeted re-validation .

Quantitative Differentiation Evidence for Ethyl 4-(Benzylamino)-8-Chloro-2-Oxo-1H-Quinoline-3-Carboxylate Relative to Closest Analogs


MAO-B Inhibitory Activity: Target Compound vs. 4-Benzylaminoquinoline Class Baseline

The target compound exhibits an IC₅₀ of 1,130 nM against human MAO-B, as determined by a fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline [1]. This moderate MAO-B inhibitory activity places it within a therapeutically relevant range for the 4-benzylaminoquinoline class, which has been explored for CNS applications. Note: No head-to-head comparison with a direct structural analog in the same assay is available.

MAO-B inhibition neurodegeneration monoamine oxidase

Ester Moiety Differentiation: Ethyl Ester (Target) vs. Methyl Ester Analog

The target compound bears an ethyl ester at C3 (MW 356.81; logP estimated ~3.5), while the closest commercially available analog carries a methyl ester (CAS 1251597-41-7; MW 342.78; logP estimated ~3.1) . The ethyl → methyl substitution reduces molecular weight by 14 Da and lowers calculated logP by approximately 0.4 units. Quantitative activity data for the methyl ester analog are not publicly available; however, the physicochemical difference is relevant for solubility, passive permeability, and susceptibility to esterase-mediated hydrolysis, which are procurement-relevant parameters in medicinal chemistry campaigns [1].

physicochemical properties ester hydrolysis metabolic stability

4-Benzylamino vs. 4-Hydroxy Substitution: Differential MAO Inhibition

The 4-benzylamino group in the target compound is associated with measurable MAO-B inhibitory activity (IC₅₀ = 1,130 nM) [1]. In contrast, the 4-hydroxy (4-oxo) analog ethyl 4-oxo-1H-quinoline-3-carboxylate (CAS 26892-90-0) shows an MAO-A IC₅₀ of 25,300 nM, representing a >22-fold loss in potency [2]. Although the assays differ in MAO isoform (B vs. A), the data strongly suggest that the 4-benzylamino substituent is critical for MAO engagement within the 2-oxoquinoline-3-carboxylate scaffold.

MAO inhibition 4-substituent SAR amine vs. hydroxyl

8-Chloro Substitution: Impact on PDE5 Potency and Selectivity (Class-Level Inference)

Within the 4-benzylaminoquinoline chemotype, published SAR studies have established that an electron-withdrawing group at C6 substantially improves PDE5 potency, while alkyl substitution at C8 (specifically ethyl) not only improves PDE5 potency but also enhances isozyme selectivity [1]. The presence of the 8-chloro substituent in the target compound is expected to confer distinct electronic and steric properties compared to 8-H, 8-methyl, or 8-ethyl analogs, with implications for target engagement and selectivity. Quantitative PDE5 IC₅₀ data for this specific compound are not available, but the class-level SAR provides a strong rationale for selecting the 8-chloro variant over the unsubstituted or 8-alkyl analogs.

PDE5 inhibition 8-chloro substituent isozyme selectivity

Recommended Application Scenarios for Ethyl 4-(Benzylamino)-8-Chloro-2-Oxo-1H-Quinoline-3-Carboxylate Based on Evidence


MAO-B Focused Screening and CNS Probe Development

The confirmed MAO-B IC₅₀ of 1,130 nM positions this compound as a moderate-activity starting point for CNS-targeted probe development, particularly in neurodegeneration models where MAO-B inhibition is a validated therapeutic strategy. The 4-benzylamino group is essential for this activity, as the 4-hydroxy analog shows >22-fold weaker MAO inhibition. Use this compound in MAO-B enzyme assays and cellular models of Parkinson's disease or Alzheimer's disease to establish baseline SAR for the 8-chloro, 3-ethyl ester substitution pattern [1].

PDE5 Selectivity Profiling and Isozyme Selectivity Optimization

Based on class-level SAR evidence that 4-benzylaminoquinolines are extremely potent PDE5 inhibitors (IC₅₀ as low as 50 pM for optimized members) and that C8 substitution modulates isozyme selectivity, this compound should be profiled against a PDE isozyme panel (PDE1–PDE11). The combination of 8-chloro and 3-ethyl ester represents an underexplored substitution pattern within this chemotype, offering potential for identifying novel selectivity profiles distinct from the published C8-ethyl analogs [2].

Comparative Physicochemical and Metabolic Stability Assessment of Ester Prodrug Strategies

The ethyl ester moiety provides a distinct physicochemical profile (higher logP, slightly larger MW) compared to the methyl ester analog (CAS 1251597-41-7). This compound can serve as a comparative tool in assays evaluating esterase-mediated hydrolysis rates, plasma stability, and membrane permeability. Such data are directly relevant for selecting the optimal ester prodrug strategy in lead optimization programs where the 2-oxoquinoline-3-carboxylate core is the intended pharmacophore .

8-Chloro SAR Probe for Halogen Bonding and Steric Effects at the Quinoline 8-Position

The 8-chloro substituent provides a unique electronic (electron-withdrawing, halogen bonding potential) and steric environment compared to 8-H, 8-F, 8-Br, or 8-alkyl analogs. This compound can be employed in systematic SAR studies aimed at mapping the structural determinants of target binding, selectivity, and off-target liability at the quinoline 8-position. Pair with 8-unsubstituted and 8-bromo analogs to establish halogen-dependent activity trends [2].

Quote Request

Request a Quote for ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.